molecular formula C29H27N5O B11211480 4-[4-(4-methoxyphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(4-methoxyphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11211480
M. Wt: 461.6 g/mol
InChI Key: QFVAVCREWIMYOT-UHFFFAOYSA-N
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Description

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is substituted with phenyl groups and a methoxyphenyl piperazine moiety.

Preparation Methods

The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution reactions: Introduction of phenyl groups at the 5 and 7 positions of the pyrrolo[2,3-d]pyrimidine core.

    Attachment of the piperazine moiety: This step involves the reaction of the intermediate with 4-(4-methoxyphenyl)piperazine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as a kinase inhibitor, making it valuable in the study of cell signaling pathways.

    Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHOXYPHENYL)PIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Another class of compounds with similar biological activities.

The uniqueness of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHOXYPHENYL)PIPERAZINE lies in its specific substitution pattern and the presence of the methoxyphenyl piperazine moiety, which can influence its biological activity and selectivity .

Properties

Molecular Formula

C29H27N5O

Molecular Weight

461.6 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H27N5O/c1-35-25-14-12-23(13-15-25)32-16-18-33(19-17-32)28-27-26(22-8-4-2-5-9-22)20-34(29(27)31-21-30-28)24-10-6-3-7-11-24/h2-15,20-21H,16-19H2,1H3

InChI Key

QFVAVCREWIMYOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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